N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide is a synthetic organic compound that features a unique structure combining an azepane ring, a thiophene ring, and a pentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Pentanamide Group: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the azepane ring.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific electronic or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring can enhance the compound’s ability to cross biological membranes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]pentanamide
- N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]naphthalene-2-sulfonamide
- 2-(azepan-1-yl)ethyl methacrylate
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]pentanamide is unique due to the specific combination of the azepane and thiophene rings with the pentanamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of the thiophene ring also allows for potential electronic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H28N2OS |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]pentanamide |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-10-17(20)18-14-15(16-9-8-13-21-16)19-11-6-4-5-7-12-19/h8-9,13,15H,2-7,10-12,14H2,1H3,(H,18,20) |
InChI Key |
WITHJCXUNDLCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=CS1)N2CCCCCC2 |
Origin of Product |
United States |
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